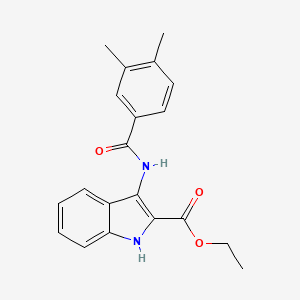

ethyl 3-(3,4-dimethylbenzamido)-1H-indole-2-carboxylate

Description

Ethyl 3-(3,4-dimethylbenzamido)-1H-indole-2-carboxylate is a substituted indole derivative featuring a carboxylate ester at position 2 and a 3,4-dimethylbenzamido group at position 3 of the indole core.

Properties

IUPAC Name |

ethyl 3-[(3,4-dimethylbenzoyl)amino]-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-4-25-20(24)18-17(15-7-5-6-8-16(15)21-18)22-19(23)14-10-9-12(2)13(3)11-14/h5-11,21H,4H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGTYUFFEALVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,4-dimethylbenzamido)-1H-indole-2-carboxylate typically involves the following steps:

Formation of 3,4-dimethylbenzamide: This can be achieved by reacting 3,4-dimethylaniline with an appropriate acyl chloride, such as benzoyl chloride, under basic conditions.

Indole Formation: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Coupling Reaction: The final step involves coupling the 3,4-dimethylbenzamide with the indole derivative. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethylbenzamido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl 3-(3,4-dimethylbenzamido)-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dimethylbenzamido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 1H-Indole-2-Carboxylate

Structure : Lacks substituents at position 3, with only the ethyl carboxylate at position 2.

Key Differences :

- Synthesis: Prepared via reaction of indole-2-carboxylic acid with SOCl₂ followed by esterification with ethanol .

- Crystallography : Forms planar molecules with hydrogen-bonded dimers along the b-axis, lacking π-π interactions .

- Properties: Lower molecular weight (229.25 g/mol) and fewer hydrogen-bond donors (1 vs. 2 in the target compound), leading to reduced solubility in polar solvents.

| Property | Ethyl 1H-Indole-2-Carboxylate | Target Compound |

|---|---|---|

| Molecular Weight (g/mol) | 229.25 | ~350 (estimated) |

| Hydrogen Bond Donors | 1 | 2 (indole NH + benzamido NH) |

| Substituent Effects | Minimal steric hindrance | High steric bulk at position 3 |

Ethyl 6-Amino-2-Phenyl-1H-Indole-3-Carboxylate (CAS 945655-38-9)

Structure: Features a phenyl group at position 2 and an amino group at position 4. Key Differences:

- Electronic Effects: The electron-donating amino group at position 6 may enhance reactivity in electrophilic substitutions, contrasting with the electron-neutral dimethylbenzamido group in the target compound.

- Biological Activity: Amino and phenyl groups could confer distinct binding affinities in medicinal chemistry contexts, such as kinase inhibition .

| Property | Ethyl 6-Amino-2-Phenyl-1H-Indole-3-Carboxylate | Target Compound |

|---|---|---|

| Molecular Weight (g/mol) | 280.32 | ~350 (estimated) |

| XLogP3 | 3.2 | Higher (due to dimethylbenzamido) |

| Substituent Positions | 2 (phenyl), 3 (carboxylate), 6 (amino) | 2 (carboxylate), 3 (benzamido) |

Ethyl 6-Chloro-3-(Macrocyclic Substituent)-1H-Indole-2-Carboxylate (Compound 3a)

Structure : Contains a chloro substituent at position 6 and a macrocyclic diazacyclododecene ring at position 3 .

Key Differences :

- Synthetic Challenges : Requires ring-closing metathesis (RCM) with Grubbs catalyst, contrasting with the simpler acylation steps for the target compound .

| Property | Compound 3a | Target Compound |

|---|---|---|

| Molecular Weight (g/mol) | ~700 (estimated) | ~350 (estimated) |

| Functional Groups | Chloro, macrocycle | Dimethylbenzamido |

| Biological Relevance | High (anticancer potential) | Unknown (structural inference) |

Biological Activity

Ethyl 3-(3,4-dimethylbenzamido)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with appropriate benzamide precursors. The following steps outline a common synthetic route:

- Formation of Indole Derivative : An indole-2-carboxylic acid is reacted with ethyl chloroformate to yield ethyl indole-2-carboxylate.

- Benzamide Formation : The indole derivative is then coupled with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Biological Activity

This compound exhibits various biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in several cancer cell lines by modulating key signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It demonstrates activity against various bacterial strains, suggesting potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism, thereby disrupting energy production and promoting cell death.

- Receptor Modulation : It can modulate receptor activity related to apoptosis and cell survival pathways.

- DNA Interaction : There is evidence suggesting that it can bind to DNA or RNA, affecting gene expression and protein synthesis.

Case Studies

Several studies have investigated the effects of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant decrease in cell viability and increased markers for apoptosis after 24 hours of exposure.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

- Antibacterial Efficacy : Clinical isolates of Staphylococcus aureus were tested against the compound, revealing a dose-dependent inhibition of bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.